1,3-Diiodo-2-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3FI2 |
|---|---|
Molecular Weight |
347.89 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-6-4(8)2-1-3-5(6)9/h1-3H |
InChI Key |
IPOVJPXIOSKAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Diiodo 2 Fluorobenzene and Its Derivatives
Precursor-Directed Synthetic Routes to 1,3-Diiodo-2-fluorobenzene
Precursor-directed strategies offer a high degree of control over the regiochemical outcome of halogenation reactions. By selecting appropriate starting materials with pre-installed functional groups, chemists can dictate the positions of subsequent substitutions.
Employment of Aryl Diazonium Salts in Regioselective Halogenation (e.g., Sandmeyer-type reactions)
Aryl diazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. The Sandmeyer reaction, a cornerstone of diazonium salt chemistry, facilitates the conversion of an aryl amine to an aryl halide using copper(I) salts as catalysts. wikipedia.orgnih.govbrainly.in This method is particularly effective for the regioselective synthesis of halogenated arenes that are not easily accessible through direct electrophilic aromatic substitution.
For the synthesis of this compound, a suitable precursor would be 2-fluoro-3-iodoaniline (B2357727) or 2-fluoro-6-iodoaniline. The synthesis can commence with the diazotization of the aniline (B41778) using a reagent like sodium nitrite (B80452) in an acidic medium to form the corresponding aryl diazonium salt. masterorganicchemistry.comdoubtnut.com Subsequent treatment of this intermediate with a solution of potassium iodide, often in the presence of a copper(I) catalyst, would yield the desired this compound. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The choice of starting aniline is critical for ensuring the correct regiochemistry of the final product.
The Balz-Schiemann reaction, while not strictly a Sandmeyer reaction as it doesn't typically require a metal catalyst, is another important transformation of diazonium salts used for introducing fluorine, and its principles can be adapted for other halogens. wikipedia.org
Table 1: Key Features of Sandmeyer-type Reactions for Aryl Halide Synthesis
| Feature | Description |
| Starting Material | Primary Aryl Amine |
| Key Intermediate | Aryl Diazonium Salt |
| Reagents | Sodium Nitrite, Acid (e.g., HCl, H₂SO₄), Copper(I) Halide (e.g., CuI) |
| Transformation | Replacement of the diazonium group (-N₂⁺) with a halogen. |
| Mechanism | Radical-nucleophilic aromatic substitution (SᵣₙAr). wikipedia.org |
| Advantages | High regioselectivity, wide substrate scope. |
Application of Hypervalent Iodine Reagents for Fluorination and Iodination of Aromatic Systems
Hypervalent iodine reagents have emerged as powerful and environmentally benign tools for a variety of oxidative transformations, including halogenations. nih.govacs.orgarkat-usa.org These reagents offer mild reaction conditions and high selectivity. For the synthesis of this compound, hypervalent iodine compounds can be employed for both the fluorination and iodination steps.
There are two primary methods for synthesizing (difluoroiodo)arenes, which are effective fluorinating agents. One involves the direct fluorination of an iodoarene, while the other relies on ligand exchange with a fluoride (B91410) source. acs.org Reagents like difluoroiodotoluene (B35932) are potent fluorinating agents. ethz.ch Hypervalent iodine(V) fluorides, though less common due to historically harsh preparation methods, can also be used. beilstein-journals.org
For iodination, hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or (diacetoxyiodo)benzene (B116549) (PIDA), in combination with a suitable iodine source like molecular iodine (I₂), can effectively iodinate aromatic rings under mild conditions. arkat-usa.org The synthesis strategy could involve starting with a fluorinated benzene (B151609) derivative and sequentially introducing the two iodine atoms, or vice versa. The strong electron-withdrawing nature of fluorine generally directs subsequent electrophilic halogenations.
Table 2: Examples of Hypervalent Iodine Reagents in Halogenation
| Reagent Class | Example Reagent | Application |
| Iodine(III) Fluorides | Difluoroiodotoluene | Electrophilic fluorination of aromatic systems. ethz.ch |
| Iodine(III) Acetates | (Diacetoxyiodo)benzene (PIDA) | Oxidant for iodination in the presence of I₂. arkat-usa.org |
| Iodine(III) Trifluoroacetates | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Potent oxidant for various functionalizations. arkat-usa.org |
| Iodine(V) Fluorides | Bicyclic difluoro(aryl)-λ⁵-iodane | Oxidative fluorination. beilstein-journals.org |
Strategies Involving Directed Ortho-Metalation for Site-Specific Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgunblog.fr This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile, such as iodine, to install a substituent with high precision.
In the context of synthesizing this compound, a fluorine atom can act as a moderate directing group. organic-chemistry.org Starting with fluorobenzene (B45895), a strong base could potentially deprotonate one of the ortho positions. However, to achieve the desired 1,3-diiodo substitution pattern, a more elaborate strategy might be necessary. For instance, one could start with a precursor bearing a stronger DMG, perform sequential ortho-lithiation and iodination steps, and then either convert the DMG to a fluorine atom or remove it if it was strategically placed.
A plausible route could begin with a precursor like 1,3-dibromo-5-fluorobenzene. Using a strong base like lithium diisopropylamide (LDA), one could selectively lithiate the aromatic ring, followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS) to introduce the iodine substituent at the desired position.
Multi-Step Synthetic Pathways from Readily Available Halogenated Arenes
Synthesizing complex molecules often requires multi-step pathways that build upon simpler, commercially available starting materials. Halogenated arenes are particularly useful precursors due to the versatility of the carbon-halogen bond in cross-coupling and other transformations.
Sequential Halogenation and Dehalogenation Protocols for Aromatic Systems
The synthesis of polyhalogenated arenes can be achieved through a series of sequential halogenation and, where necessary, dehalogenation steps. The regioselectivity of electrophilic halogenation is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the fluorine atom in fluorobenzene is an ortho-, para-director, although it deactivates the ring towards electrophilic substitution. acs.org
A potential route to this compound could start with the iodination of 2-fluoroaniline (B146934). The amino group is a strong activating and ortho-, para-directing group. Subsequent removal of the amino group via diazotization followed by reduction (e.g., with hypophosphorous acid) would yield an iodofluorobenzene. wikipedia.org Further iodination would then be directed by the existing fluorine and iodine substituents.
Alternatively, starting with a di-halogenated arene, selective halogenation can be achieved. For example, the bromination of 2-fluoroaniline can yield 4-bromo-2-fluoroaniline. thieme-connect.comgoogle.com This intermediate could then undergo further transformations. The synthesis of 1,3-dibromo-4-fluorobenzene has been reported from o-fluoronitrobenzene through bromination, reduction, and a Sandmeyer reaction. google.com Similar principles could be applied to introduce iodine atoms.
Decarboxylative halogenation is another strategy where a carboxylic acid group is replaced by a halogen, offering an alternative entry point to specific halogenation patterns. acs.org
Ring-Expansion Reactions Utilizing Fluorinated Carbene Precursors
Ring-expansion reactions offer a novel approach to constructing aromatic rings with specific substitution patterns. While less common for the direct synthesis of simple halobenzenes, these methods are powerful for creating highly substituted or unusual aromatic systems. One such method involves the reaction of difluorocarbene with substituted cyclobutenes, which can expand to form 1,3-difluorobenzenes. jmu.edu
This strategy is particularly noteworthy because the fluorine atoms from the difluorocarbene end up in a meta-relationship on the expanded benzene ring. jmu.edu While the direct application to this compound is not straightforward, it highlights the potential of carbene chemistry in synthesizing fluorinated aromatics. A hypothetical pathway could involve the synthesis of a suitably substituted cyclobutene (B1205218) precursor that, upon reaction with a fluorinated carbene and subsequent functionalization, could lead to the target molecule. Ring expansion of arenes using carbenes, inspired by the Buchner reaction, is also a known transformation for creating larger ring systems and demonstrates the versatility of carbene chemistry. rsc.org
Innovative Catalytic Systems for Carbon-Halogen Bond Formation in Fluorinated Aromatics
The introduction of halogen atoms, particularly iodine, into fluorinated aromatic scaffolds is a critical transformation in organic synthesis, providing versatile intermediates for cross-coupling reactions and the construction of complex molecules. Traditional iodination methods often require harsh conditions or lack regioselectivity. Consequently, the development of innovative catalytic systems that facilitate carbon-halogen, specifically carbon-iodine, bond formation under milder and more selective conditions is a significant area of research. Transition-metal catalysis, featuring palladium, copper, and rhodium, has emerged as a powerful strategy for the efficient C–H iodination of fluorinated aromatics.
Palladium-Catalyzed Iodination
Palladium (II) catalysis has been successfully employed for the ortho-C–H iodination of aromatic compounds using molecular iodine (I₂) as the sole oxidant. nih.gov This approach is particularly noteworthy for its operational simplicity and its applicability to a wide range of substrates, including those containing fluorine substituents. The success of this methodology often relies on the use of a directing group, such as a weakly coordinating amide, to guide the iodination to a specific C-H bond. nih.gov
The catalytic cycle is believed to involve C-H activation facilitated by an amide auxiliary, followed by the crucial step of closing the cycle with an additive like cesium acetate (B1210297) (CsOAc), which acts as an iodide scavenger. nih.gov Research has shown that a mixed solvent system, such as DMF and t-amyl alcohol, can significantly improve reaction yields. nih.gov This catalytic system demonstrates good tolerance for various functional groups, including electron-withdrawing groups like fluoro and trifluoromethyl, making it a robust method for synthesizing iodinated fluorinated aromatics. nih.gov For instance, N-(4-fluorophenyl)picolinamide can be effectively iodinated to produce N-(4-fluoro-2-iodophenyl)picolinamide in high yield.
Table 1: Palladium-Catalyzed C-H Iodination of Fluorinated Arenes This table summarizes the reaction conditions and yields for the Pd(II)-catalyzed ortho-iodination of a fluorinated benzamide (B126) derivative using molecular iodine.
| Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| N-(4-fluorophenyl)picolinamide | Pd(OAc)₂ (2) | CsOAc | DMF/t-amyl alcohol | 100 | 20 | 91 | nih.gov |
Copper-Catalyzed Iodination
Copper catalysis offers a general and highly regioselective method for the cross-coupling of two aromatic compounds, which can involve an initial in situ iodination of one of the arenes. nih.gov These reactions typically use a copper(I) catalyst, such as copper(I) iodide (CuI), often in conjunction with a ligand like 1,10-phenanthroline (B135089), and an iodine source as the oxidant. nih.gov This methodology is versatile, allowing for the coupling of electron-rich and electron-poor arenes. nih.gov
Furthermore, copper-catalyzed systems have been developed for the direct C-H halogenation of various aromatic compounds. d-nb.infomdpi.com For instance, the iodination of electron-deficient 1,3-azoles can be achieved using a CuI catalyst, with LiOt-Bu as a base and 1,10-phenanthroline as a ligand. d-nb.info While direct iodination of fluorinated benzenes via this specific method is less detailed in the provided literature, the principles of copper-catalyzed C-H activation and halogenation are broadly applicable. The choice of oxidizing agent is crucial; in some systems, agents like nitric acid or hydrogen peroxide are used to oxidize iodine to the more powerful electrophilic iodine cation. jove.com
Table 2: Copper-Catalyzed Arene Iodination Conditions This table outlines a general system for copper-catalyzed iodination as part of a cross-dimerization reaction, highlighting the key components.
| Catalyst System | Base | Oxidant | Additive | Solvent | Application | Citation |
| CuI / 1,10-phenanthroline | K₃PO₄ | Iodine | Pyridine | 1,2-dichlorobenzene | Cross-coupling via in situ iodination | nih.gov |
| CuI | LiOt-Bu | N-Iodosuccinimide | - | Dioxane | Iodination of 1,3-azoles | d-nb.info |
Rhodium-Catalyzed Iodination
Rhodium catalysis represents another advanced methodology for the selective C-H iodination of aromatic compounds. rsc.org Rhodium complexes can catalyze the C-H functionalization of heteroarenes and other complex aromatic systems. beilstein-journals.org A notable example is the Rh-catalyzed C-5 selective C–H iodination of naphthoquinones, demonstrating high regioselectivity even in complex molecular environments. rsc.org
These transformations often utilize a rhodium(III) catalyst, such as [RhCp*Cl₂]₂, in the presence of a silver salt co-catalyst like AgSbF₆. beilstein-journals.org The reaction conditions are typically mild, and the system shows tolerance for a range of functional groups. While the direct application to this compound synthesis is not explicitly detailed, the development of Rh-catalyzed C-H iodination provides a promising avenue for accessing such structures, particularly where high regioselectivity is required. The mechanism often involves a C-H activation step directed by a functional group within the substrate. beilstein-journals.orgnih.gov
Table 3: Rhodium-Catalyzed C-H Heteroarylation Conditions This table presents a typical setup for Rh(III)-catalyzed C-H functionalization, which can be adapted for iodination, showing the catalyst and co-catalysts involved.
| Catalyst (mol%) | Co-Catalyst (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Application | Citation |
| [RhCp*Cl₂]₂ (3) | AgSbF₆ (0.15) | Zn(OTf)₂ (0.15) | MeOH | 80 | 12 | C-H heteroarylation of quinoline (B57606) N-oxides | beilstein-journals.org |
Reactivity and Mechanistic Investigations of 1,3 Diiodo 2 Fluorobenzene
Electrophilic Aromatic Substitution Dynamics of 1,3-Diiodo-2-fluorobenzene
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of multiple halogen substituents on the this compound ring significantly modulates its reactivity and the orientation of incoming electrophiles.
Inductive and Resonance Effects of Fluorine and Iodine Substituents on Ring Reactivity
The reactivity of a substituted benzene ring towards an electrophile is controlled by the interplay of inductive and resonance effects of its substituents. Halogens exhibit a dual nature: they are deactivating due to their electron-withdrawing inductive effect (-I) and ortho-, para-directing due to their electron-donating resonance effect (+R). libretexts.orgopenstax.org
Resonance Effect (+R): This effect involves the donation of electron density from the lone pairs of the halogen into the pi (π) system of the benzene ring. This donation preferentially increases the electron density at the ortho and para positions. While fluorine's 2p orbital has a more effective overlap with the carbon's 2p orbital compared to iodine's larger 5p orbital, both halogens participate in resonance. This +R effect, although weaker than the -I effect, is crucial for stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. openstax.org
In this compound, the cumulative inductive effect of one fluorine and two iodine atoms strongly deactivates the ring, rendering it substantially less reactive in EAS reactions than benzene. pressbooks.pub
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity |
|---|---|---|---|
| -F | Strongly withdrawing | Weakly donating | Deactivating |
| -I | Weakly withdrawing | Weakly donating | Deactivating |
Regioselectivity and Isomer Distribution in Electrophilic Attack on this compound
While the halogens in this compound deactivate the ring, their resonance effects direct incoming electrophiles to specific positions. All halogens are ortho-, para-directors. pressbooks.puborganicchemistrytutor.com In this molecule, there are three available positions for substitution: C4, C5, and C6.
The fluorine atom at C2 directs incoming electrophiles to its ortho positions (C1 and C3, which are blocked) and its para position (C5).
The iodine atom at C1 directs to its ortho position (C6) and its para position (C4).
The iodine atom at C3 directs to its ortho position (C4) and its para position (C6).
The directing effects of the individual substituents can be summarized as follows:
Attack at C4: Directed by the C1-Iodo (para) and C3-Iodo (ortho).
Attack at C5: Directed by the C2-Fluoro (para).
Attack at C6: Directed by the C1-Iodo (ortho) and C3-Iodo (para).
To predict the major product, both electronic and steric factors must be considered. The stability of the intermediate arenium ion is key; a more stable intermediate implies a lower activation energy and a faster reaction rate. libretexts.orgyoutube.com
Attack at C4 (or C6): The arenium ion formed is stabilized by resonance donation from the para-iodine and the ortho-iodine.
Attack at C5: The arenium ion is stabilized by resonance donation from the para-fluorine.
While fluorine's resonance donation is considered slightly more effective than iodine's, the attack at C4 and C6 is directed by two separate iodine atoms. Furthermore, steric hindrance is a significant factor. The bulky iodine atoms at C1 and C3 may sterically hinder the approach of an electrophile to the adjacent C4 and C6 positions. The C5 position is sterically less hindered. Therefore, a mixture of isomers is expected, with the precise distribution depending on the size of the electrophile and the reaction conditions. Without specific experimental data, it is plausible that substitution at C5 would be significant due to reduced steric hindrance, while substitution at C4/C6 would also occur due to the cooperative directing effects of the two iodine atoms.
Kinetic and Thermodynamic Aspects of Electrophilic Transformations
Electrophilic aromatic substitution reactions are typically irreversible and thus operate under kinetic control. libretexts.orglibretexts.org The major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. The activation energy is directly related to the stability of the transition state, which resembles the arenium ion intermediate (Hammond's Postulate).
Kinetic Control: The distribution of isomers in the electrophilic halogenation, nitration, or sulfonation of this compound is determined by the relative stabilities of the arenium ions formed upon attack at the C4, C5, and C6 positions. stackexchange.compressbooks.pub The deactivating nature of the three halogen substituents raises the activation energy for the initial attack compared to benzene, making the reaction kinetically less favorable.
Thermodynamic Control: For a reaction to be under thermodynamic control, it must be reversible, allowing an equilibrium to be established where the most stable product predominates. libretexts.orgpressbooks.pub Standard EAS reactions like nitration are generally not reversible. A notable exception is sulfonation, which can be reversible at higher temperatures. libretexts.org In the case of this compound, if sulfonation were performed under reversible conditions, the product distribution could shift towards the thermodynamically most stable isomer, which may differ from the kinetically favored one due to factors like intramolecular steric repulsion.
Nucleophilic Aromatic Substitution Pathways of this compound
Aromatic rings that are electron-deficient can undergo Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is mechanistically distinct from EAS. wikipedia.orgmasterorganicchemistry.com The presence of strongly electron-withdrawing groups is crucial for this type of reactivity.
Activation of the Aromatic Ring by Halogen Substituents for Nucleophilic Displacement
In contrast to their deactivating role in EAS, electron-withdrawing groups activate the aromatic ring toward nucleophilic attack. masterorganicchemistry.com The three halogen atoms in this compound make the ring highly electrophilic and susceptible to attack by strong nucleophiles.
The mechanism of an SNAr reaction typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the ring is temporarily lost in this step.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The strong inductive effects of the fluorine and iodine atoms activate the ring by stabilizing the negative charge of the Meisenheimer complex. stackexchange.com This stabilization lowers the energy of the intermediate and the activation energy of the rate-determining first step, thus facilitating the reaction. libretexts.org
Influence of the Fluorine Atom on Directing Nucleophilic Substitution Reactions
In SNAr reactions involving aryl halides, the nature of the halogen atom plays a dual role, influencing both the site of attack and the leaving group ability.
Activation of Attack: The rate-determining step is typically the initial nucleophilic attack. stackexchange.com Fluorine's intense inductive effect makes the carbon atom to which it is attached (C2) highly electrophilic and strongly stabilizes the negative charge in the Meisenheimer complex when the attack occurs at an ortho or para position. This effect often makes fluoroarenes more reactive in SNAr than other haloarenes. stackexchange.comnih.govyoutube.com
Leaving Group Ability: The ability of the halide to depart in the second step generally follows the trend I > Br > Cl > F in other substitution reactions like SN1 and SN2. In SNAr, because the C-X bond breaking is not typically the rate-determining step, this trend is often inverted. nih.govresearchgate.net
In this compound, a nucleophile could potentially attack C1, C2, or C3.
Attack at C1 or C3 (displacing Iodide): Iodide is an excellent leaving group. The stability of the resulting Meisenheimer complex would be enhanced by the strong inductive effect of the ortho-fluorine atom.
Attack at C2 (displacing Fluoride): Fluoride (B91410) is a poor leaving group. However, the C2 position is activated by two ortho-iodine atoms, and the high electronegativity of fluorine itself makes this carbon a prime target for nucleophilic attack. In many polyhalogenated systems, fluorine is preferentially displaced due to its powerful activating effect on the initial addition step. nih.gov
The ultimate outcome depends on the balance between the activation for nucleophilic attack and the leaving group's ability to depart. Studies on polyfluorohalobenzenes have shown that fluorine is often replaced in preference to iodine, suggesting that the stabilization of the Meisenheimer complex in the rate-determining step is the dominant factor. nih.gov Therefore, it is highly probable that nucleophilic attack on this compound would preferentially occur at the C2 position, leading to the displacement of the fluoride ion.
| Position of Attack | Leaving Group | Leaving Group Ability | Activation for Nucleophilic Attack |
|---|---|---|---|
| C1 or C3 | Iodide (I⁻) | High | Moderately activated by ortho-F and para-I |
| C2 | Fluoride (F⁻) | Low | Strongly activated by high electronegativity of F and two ortho-I atoms |
Palladium-Catalyzed Carbon-Halogen Bond Transformations of this compound
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two C-I bonds and one C-F bond on the this compound ring allows for sequential and selective functionalization, governed by the distinct reactivity of each halogen.
The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organohalide to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) intermediate. The efficiency of this process is highly dependent on the nature of the halogen.
The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most susceptible to cleavage. For this compound, a Pd(0) catalyst will selectively react with one of the C-I bonds, leaving the second C-I bond and the much stronger C-F bond intact. This high chemoselectivity is a foundational principle that enables the stepwise functionalization of this molecule.
While the oxidative addition of C-I bonds is facile, the activation of C-F bonds is a significant challenge due to the bond's high strength and low polarity. Specialized catalytic systems, often employing highly electron-rich, bulky phosphine (B1218219) ligands and sometimes harsh reaction conditions, are required to cleave C-F bonds. researchgate.net In the context of this compound, the C-F bond is essentially inert under standard cross-coupling conditions, allowing it to be retained as a functional group or targeted in a subsequent, more forcing reaction step.
Interestingly, while C-I bonds are the easiest to break via oxidative addition, the reverse process, reductive elimination, is thermodynamically least favorable for aryl iodides compared to aryl chlorides. nih.govresearchgate.net This suggests that the resulting arylpalladium(II) iodide complex is a relatively stable intermediate in the catalytic cycle.
The ancillary ligands coordinated to the palladium center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. The design and choice of ligand are paramount for an efficient catalytic cycle. Generally, electron-rich and sterically bulky ligands are preferred as they promote both the oxidative addition and the final reductive elimination steps.
For reactions involving substrates like this compound, bulky biaryl monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) have proven effective. rsc.orgorganic-chemistry.org These ligands facilitate the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergo oxidative addition. The steric bulk also helps to accelerate the reductive elimination step, preventing the formation of undesired side products and increasing catalyst turnover.
The table below illustrates the effect of different ligands on the yield of a representative Suzuki-Miyaura coupling reaction, highlighting the critical role of ligand choice in achieving high efficiency.
| Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| P(t-Bu)3 | Pd2(dba)3 / P(t-Bu)3 | High | organic-chemistry.org |
| PCy3 | Pd(OAc)2 / PCy3 | High (for triflates) | organic-chemistry.org |
| PPh3 | Pd(PPh3)4 | Variable, often lower for challenging substrates | beilstein-journals.org |
| dppf | Pd(dppf)Cl2 | Can influence stereoselectivity | beilstein-journals.org |
This table presents generalized data on ligand effectiveness in Suzuki-Miyaura reactions. Specific yields vary based on the exact substrates and conditions.
Following the selective oxidative addition at a C-I bond to form an (aryl)Pd(II)(I) complex, the catalytic cycle proceeds through transmetalation and reductive elimination.
Transmetalation: In this step, an organic group is transferred from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) to the palladium center. nih.gov The rate of transmetalation is influenced by several factors, including the nature of the transferring group, the ligands on palladium, and the base. organic-chemistry.org Studies have shown that the process is generally accelerated by more electron-rich nucleophiles and by electron-poor aryl groups on the palladium complex. nih.gov The presence of the electron-withdrawing fluorine and the remaining iodine on the benzene ring of the this compound-derived intermediate would therefore be expected to facilitate a rapid transmetalation step.
Reductive Elimination: This is the final, product-forming step of the cycle, where the two organic groups on the palladium(II) center couple and are expelled, regenerating the Pd(0) catalyst. This C-C bond-forming step is generally favored for complexes with bulky ancillary ligands. The electronic nature of the aryl group is also a key factor. While C-F reductive elimination is known to be a particularly challenging step that often requires specialized, highly sophisticated ligands, the C-C reductive elimination to form the desired coupled product from the this compound derivative proceeds under standard conditions. acs.org
Radical Reaction Pathways Involving this compound
Beyond palladium catalysis, the C-I bonds of this compound are susceptible to homolytic cleavage, opening up radical-based reaction pathways. Aryl iodides are well-known precursors for aryl radicals, which can be generated under photolytic or radical-initiating conditions.
The photodissociation of aryl iodides upon exposure to UV light leads to the cleavage of the C-I bond, which is significantly weaker than both the C-F and C-H bonds. bris.ac.uk In the case of this compound, this process would selectively generate a 2-fluoro-3-iodophenyl radical. Once formed, this highly reactive intermediate can participate in a variety of transformations, most notably radical cyclization reactions. nih.gov If a tethered alkene or alkyne is present in the molecule reacting with the aryl radical, an intramolecular addition can occur, leading to the formation of new carbocyclic or heterocyclic ring systems. This approach provides a powerful method for constructing complex molecular frameworks under conditions orthogonal to traditional transition metal catalysis.
Stereochemical Control and Stereoselectivity in Reactions of this compound
While this compound is an achiral molecule, its reactions can proceed with high levels of stereochemical control, leading to the selective formation of one stereoisomer over another. This is particularly relevant in reactions where new stereocenters are created.
Stereoselectivity in Heck Reactions: The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is a powerful tool for forming substituted alkenes and is well-known for its high stereoselectivity. organic-chemistry.orgwikipedia.org The reaction typically proceeds via a syn-carbopalladation of the alkene followed by a syn-β-hydride elimination. This mechanistic pathway generally leads to the formation of the E (trans) isomer of the product with high selectivity. When this compound is used in a Heck reaction with a monosubstituted alkene, the product is expected to be predominantly the E-isomer. mdpi.com
Diastereoselectivity with Chiral Substrates: When this compound is coupled with a chiral reaction partner that contains a pre-existing stereocenter, the reaction can produce diastereomeric products in unequal amounts. researchgate.net The steric and electronic profile of the 2-fluoro-3-iodophenyl group, introduced via the palladium intermediate, interacts with the chiral substrate in the transition state. This interaction can create a significant energy difference between the pathways leading to the different diastereomers, resulting in a diastereoselective transformation. The level of diastereoselectivity achieved can often be tuned by modifying the reaction conditions, such as the choice of ligand, solvent, or temperature. researchgate.net
Advanced Spectroscopic and Computational Characterization Methodologies for 1,3 Diiodo 2 Fluorobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,3-Diiodo-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular architecture.
Application of ¹H, ¹³C, and ¹⁹F NMR for Elucidating Molecular Architecture
The substitution pattern of this compound results in a unique set of NMR signals. Due to the molecule's C₂ᵥ symmetry, the two protons (H4 and H6) are chemically equivalent, as are the two iodine-bearing carbons (C1 and C3).
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the three aromatic protons. The proton at the 5-position (H5) would appear as a triplet, split by the two adjacent, equivalent protons (H4 and H6). The H4 and H6 protons would appear as a doublet of doublets, split by H5 and the fluorine atom at the 2-position. The electronegativity of the fluorine and iodine atoms influences the chemical shifts, typically causing downfield shifts for adjacent protons.
¹³C NMR: The ¹³C NMR spectrum is predicted to display four signals corresponding to the four sets of chemically non-equivalent carbon atoms (C1/C3, C2, C4/C6, and C5). The carbons directly bonded to the highly electronegative fluorine (C2) and iodine (C1/C3) atoms would show significant downfield shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides valuable structural information, with the C2 signal appearing as a large doublet and other carbons showing smaller couplings.
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound would exhibit a single resonance. This signal would be split into a triplet due to coupling with the two ortho protons (H-C(sp²)-C(sp²)-F coupling), providing clear evidence for the substitution pattern. The chemical shift range for aromatic fluorine compounds is extensive, allowing for clear signal dispersion. youtube.comorientjchem.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H4/H6 | ~7.0-7.4 | dd (doublet of doublets) | ³JHH, ⁴JHF |
| H5 | ~7.4-7.8 | t (triplet) | ³JHH |
| C1/C3 | ~90-100 | d (doublet) | ²JCF |
| C2 | ~160-165 | d (doublet) | ¹JCF (~240-260) |
| C4/C6 | ~125-135 | d (doubleplet) | ³JCF |
| C5 | ~135-145 | s (singlet) or small d | ⁴JCF |
| ¹⁹F | ~ -110 to -120 | t (triplet) | ⁴JFH |
Utilization of Advanced NMR Experiments (e.g., 2D NMR, Solid-State NMR, NOESY, COSY, HMQC, HSQC)
To unambiguously assign the NMR signals and confirm the molecular structure, advanced 2D NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between scalar-coupled protons. youtube.com For this compound, a cross-peak between the H5 signal and the H4/H6 signal would definitively establish their connectivity.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. nih.gov HSQC spectra would show correlation peaks linking the H4/H6 signal to the C4/C6 carbon signal and the H5 signal to the C5 carbon signal, confirming their one-bond connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of their bonding. emory.edu A NOESY spectrum would show cross-peaks between the fluorine atom and the adjacent protons (H4/H6), providing direct evidence of their spatial proximity and confirming the ortho relationship.
Solid-State NMR (SSNMR): While solution NMR provides data on molecules in a dynamic, averaged state, SSNMR offers insights into the structure in the solid phase. esisresearch.org For this compound, SSNMR could be used to study effects such as crystal packing and intermolecular interactions. Techniques like Magic-Angle Spinning (MAS) are used to overcome the line broadening typically seen in solid samples. esisresearch.org
Vibrational Spectroscopy (FT-IR and Raman) for Probing Molecular Dynamics of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to bond strengths, molecular geometry, and substituent effects, providing a detailed fingerprint of the compound. nih.gov
Analysis of Fundamental Vibrational Modes and Anharmonicities
The vibrational spectrum of this compound is characterized by several fundamental modes. Computational methods, such as Density Functional Theory (DFT), are often used to predict and help assign these vibrational frequencies. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region. researchgate.net
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these bands.
C-F Stretching: The strong C-F bond gives rise to an intense absorption, typically found in the 1200-1300 cm⁻¹ region for aryl fluorides.
C-I Stretching: Due to the heavy mass of the iodine atom, the C-I stretching vibration is expected at a much lower frequency, typically in the 500-650 cm⁻¹ range.
Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the entire benzene (B151609) ring and are sensitive to the nature and position of substituents. orientjchem.org
Bending Modes: In-plane (δ) and out-of-plane (γ) bending modes for C-H, C-F, and C-I bonds occur at lower frequencies and contribute to the fingerprint region of the spectrum.
Computational analyses often calculate harmonic frequencies, which may deviate from experimental values due to anharmonicity. youtube.com Scaling factors are commonly applied to theoretical frequencies to achieve better agreement with experimental data. mdpi.com
Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch | 3100 - 3000 | Medium | Strong |
| C=C Ring Stretch | 1600 - 1400 | Medium-Strong | Medium-Strong |
| C-F Stretch | 1300 - 1200 | Very Strong | Weak |
| C-H In-plane Bend | 1300 - 1000 | Medium | Medium |
| C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |
| C-I Stretch | 650 - 500 | Strong | Very Strong |
Correlation of Spectroscopic Data with Molecular Symmetry and Point Groups
The molecular structure of this compound belongs to the C₂ᵥ point group. youtube.comlibretexts.org This symmetry has direct consequences for its vibrational spectra. The symmetry elements present are a C₂ principal rotation axis (passing through the C2-F bond and bisecting the C5-C6 bond) and two perpendicular mirror planes (σᵥ), one being the plane of the molecule and the other perpendicular to it. libretexts.org
A molecule with N atoms has 3N-6 fundamental vibrations. For this compound (N=12), there are 30 fundamental vibrational modes. According to the rules of the C₂ᵥ point group, these vibrations can be classified into four symmetry species: A₁, A₂, B₁, and B₂.
A₁ modes: Vibrations that are symmetric with respect to both the C₂ rotation and the mirror planes. They are both IR and Raman active.
A₂ modes: Vibrations that are asymmetric to the mirror planes. They are only Raman active.
B₁ and B₂ modes: Vibrations that are asymmetric with respect to the C₂ rotation. They are both IR and Raman active.
The principle of mutual exclusion does not apply to the C₂ᵥ point group (which lacks a center of inversion), so many vibrations are active in both IR and Raman spectroscopy. This correlation of spectral activity with the molecular point group is a powerful tool for confirming structural assignments. libretexts.orglibretexts.org
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Mechanism Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and study the fragmentation pathways, which helps in structural confirmation. chemguide.co.uk
The molecular formula is C₆H₃FI₂. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I).
Molecular Ion (M⁺•): The molecular ion peak would be observed at m/z 359.8. This peak confirms the molecular weight of the compound. Aromatic rings are adept at stabilizing the radical cation, so the molecular ion peak is expected to be prominent. chemguide.co.uk
Isotopic Pattern Analysis: The presence of isotopes leads to characteristic patterns. nih.gov
M+1 Peak: The natural abundance of ¹³C (1.1%) will produce an M+1 peak. For a molecule with six carbon atoms, the intensity of the M+1 peak is expected to be approximately 6.6% of the molecular ion peak. youtube.com
Iodine Isotopes: Iodine is monoisotopic (¹²⁷I at 100% abundance), so unlike compounds with chlorine or bromine, there will be no characteristic M+2 peak arising from the halogen. youtube.com This simplifies the isotopic pattern in the molecular ion region.
Fragmentation Mechanisms: In electron ionization (EI) mass spectrometry, the high-energy molecular ion undergoes fragmentation. libretexts.org The fragmentation of this compound is predicted to follow pathways common to halogenated benzenes. miamioh.edu
Loss of Iodine: The C-I bond is the weakest bond in the molecule. The primary and most favorable fragmentation step is the loss of an iodine radical (•I, mass 127) to form a highly stable [C₆H₃FI]⁺ cation. This fragment (m/z 233) is expected to be the base peak (the most intense peak) in the spectrum.
Sequential Loss: The [C₆H₃FI]⁺ ion can further fragment by losing the second iodine atom to give [C₆H₃F]⁺• (m/z 95).
Other Fragments: Loss of HF from fragment ions or cleavage of the aromatic ring can lead to smaller fragments, such as the phenyl cation [C₆H₅]⁺ (m/z 77) or its fluorinated/iodinated derivatives.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Ion Fragment | Fragmentation Pathway |
|---|---|---|
| 360 | [C₆H₃FI₂]⁺• | Molecular Ion (M⁺•) |
| 233 | [C₆H₃FI]⁺ | [M - I]⁺ (Likely Base Peak) |
| 106 | [C₆H₃F]⁺• | [M - 2I]⁺• |
| 77 | [C₆H₅]⁺ | Ring fragment after loss of halogens |
Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions observed in substituted benzenes are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring.
The substitution pattern on the benzene ring significantly influences the energy of these transitions and, consequently, the absorption maxima (λ_max). The presence of a fluorine atom, an electron-withdrawing group, and two iodine atoms, which can act as heavy atoms and also influence the electronic properties, modifies the electronic environment of the benzene π-system. In comparison to unsubstituted benzene, which exhibits absorption bands around 255 nm, the absorption spectrum of this compound is expected to show a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This shift is due to the extension of the conjugated system and the influence of the halogen substituents on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The typical UV-Vis spectrum of this compound would display characteristic bands corresponding to these π → π* transitions. The molar absorptivity (ε) of these bands provides insight into the probability of the electronic transition. While specific experimental data for this compound is not widely published, analysis of related compounds like fluorobenzene (B45895) shows characteristic absorption in the 210-270 nm range. nist.gov The di-iodo and fluoro substitution would further modulate these values.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | HOMO to LUMO | ~250-300 nm |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and packing in the solid state.
For this compound, a single-crystal X-ray diffraction analysis would reveal critical structural parameters. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, studies on similar halogenated benzenes, such as 1,3-difluorobenzene (B1663923) researchgate.net, provide a basis for understanding the potential solid-state interactions.
A key feature of interest in the crystal structure of this compound would be the presence and nature of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site. In the solid state, iodine atoms on one molecule are likely to form short contacts with electronegative atoms (like fluorine or another iodine) on neighboring molecules. These interactions can significantly influence the crystal packing arrangement. The analysis would also precisely define the planarity of the benzene ring and the orientation of the substituents.
Role of 1,3 Diiodo 2 Fluorobenzene in Advanced Organic Synthesis
A Versatile Building Block in Catalytic Cross-Coupling Reactions
The presence of two carbon-iodine bonds in 1,3-diiodo-2-fluorobenzene makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds, influenced by the adjacent fluorine atom, can be exploited to achieve site-selective modifications, further enhancing its synthetic utility.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. libretexts.org In this context, this compound can react with arylboronic acids or their derivatives in the presence of a palladium catalyst and a base to yield fluorinated biaryl and terphenyl compounds. libretexts.orgresearchgate.net The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
The strategic placement of the fluorine atom can influence the regioselectivity of the coupling, especially in cases where stepwise functionalization is desired. researchgate.net Research has shown that the reaction of di- or polyhalogenated arenes can be controlled to achieve selective mono- or diarylation. For instance, the reaction of 1,4-dibromo-2-fluorobenzene (B72686) with one equivalent of an arylboronic acid leads to a site-selective formation of a biphenyl (B1667301) derivative. researchgate.net This principle can be extended to this compound for the controlled synthesis of complex multi-aryl systems.
Table 1: Examples of Suzuki-Miyaura Reactions with Dihalogenated Fluorobenzenes
| Starting Material | Boronic Acid (Equivalents) | Product Type | Reference |
| 1,4-Dibromo-2-fluorobenzene | 1 | Monosubstituted Biphenyl | researchgate.net |
| 1,4-Dibromo-2-fluorobenzene | 2 | Disubstituted Terphenyl | researchgate.net |
| 1,2-Dibromo-3,5-difluorobenzene | 1 | Monosubstituted Biphenyl | researchgate.net |
| 1,2-Dibromo-3,5-difluorobenzene | 2 | Disubstituted Terphenyl | researchgate.net |
This table illustrates the principle of selective Suzuki-Miyaura coupling, which is applicable to this compound.
The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orgsci-hub.se this compound serves as an excellent substrate for Sonogashira coupling, allowing for the introduction of one or two alkyne moieties.
The products of these reactions, fluorinated oligo(phenyleneethynylene)s, are of significant interest for their potential applications in materials science due to their unique electronic and photophysical properties. The stepwise Sonogashira coupling of this compound can be controlled to first yield a mono-alkynylated intermediate, which can then be subjected to a second coupling with a different alkyne, leading to unsymmetrically substituted products. This stepwise approach offers a high degree of control over the final molecular architecture.
The general mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl iodide. sci-hub.se Concurrently, the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex. wikipedia.org Reductive elimination from the resulting palladium(II) complex yields the arylalkyne and regenerates the palladium(0) catalyst. sci-hub.se
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction of aryl halides with amines is of paramount importance in medicinal chemistry and materials science, where the C-N bond is a common structural motif. wikipedia.org this compound can be effectively coupled with a wide range of primary and secondary amines using this methodology.
The reaction allows for the introduction of one or two amino groups onto the fluorinated aromatic ring. Similar to other cross-coupling reactions, the possibility of selective mono- or di-amination exists, enabling the synthesis of complex molecules with precise control over the substitution pattern. The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. numberanalytics.com Reductive elimination then furnishes the desired arylamine and regenerates the active catalyst. numberanalytics.com The choice of ligand on the palladium catalyst is crucial for the success of the reaction and can influence the scope of both the aryl halide and the amine coupling partners. orgsyn.org
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, this compound is a competent substrate for a variety of other organometallic cross-coupling reactions, further expanding its synthetic utility. youtube.com
Negishi Coupling: This reaction involves the coupling of organozinc reagents with organohalides, catalyzed by a nickel or palladium complex. youtube.comprinceton.edu The use of organozinc reagents offers a high degree of functional group tolerance. princeton.edu this compound can be coupled with various organozinc compounds to introduce alkyl, alkenyl, or aryl groups.
Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organohalides in the presence of a palladium catalyst. youtube.comprinceton.edu This method is known for its tolerance to a wide array of functional groups and the stability of the organotin reagents. princeton.edu
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.comcem.com While less common for di-iodo compounds in a single step, sequential Heck reactions can be envisioned with this compound to introduce vinyl groups.
These reactions collectively provide a powerful toolbox for the derivatization of the this compound scaffold, enabling the synthesis of a vast array of complex, functionalized molecules.
Table 2: Overview of Organometallic Coupling Reactions
| Reaction Name | Organometallic Reagent | Bond Formed | Catalyst | Reference |
| Suzuki-Miyaura | Organoboron | C-C | Palladium | libretexts.org |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Palladium/Copper | wikipedia.org |
| Buchwald-Hartwig | Amine | C-N | Palladium | wikipedia.org |
| Negishi | Organozinc | C-C | Palladium/Nickel | youtube.comprinceton.edu |
| Stille | Organotin | C-C | Palladium | youtube.comprinceton.edu |
| Heck | Alkene | C-C (vinyl) | Palladium | youtube.comcem.com |
Precursor in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. researchgate.netbeilstein-journals.org Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular frameworks from simple precursors. u-tokyo.ac.jp
This compound, with its multiple reactive sites, is an ideal precursor for designing MCRs and cascade sequences. For example, a sequential cross-coupling reaction on the di-iodo substrate can be the entry point into a cascade process. An initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of heterocyclic systems. The fluorine atom can further influence the reactivity and regioselectivity of these subsequent cyclization steps. The development of such processes using this compound allows for the rapid generation of molecular complexity from a relatively simple starting material. researchgate.net
Intermediate in the Synthesis of Complex Fluorinated and Iodinated Molecular Architectures
The presence of both fluorine and iodine atoms makes this compound a valuable intermediate for the synthesis of more complex molecules containing these halogens. mdpi.com Organofluorine compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. mdpi.com
This compound can serve as a scaffold upon which other functionalities are built, with the fluorine atom remaining as a key feature of the final molecule. The iodo groups can be replaced through various reactions, leaving the fluoro-substituted core intact. Conversely, the iodo groups themselves can be retained in the final product, leading to complex iodinated aromatic compounds which may have applications in areas such as materials science or as intermediates for further transformations, including halogen bonding interactions or radiolabeling. The ability to selectively functionalize the two iodo positions allows for the construction of intricate, non-symmetrical fluorinated and iodinated molecular architectures.
Design and Synthesis of Advanced Functional Materials Precursors
The rigid scaffold and the potential for multiple, directed cross-coupling reactions make this compound an attractive precursor for a variety of advanced functional materials. Its derivatives are being explored for applications in organic electronics, liquid crystals, and specialty polymers where precise molecular architecture is paramount to function.
The synthesis of these materials often leverages the differential reactivity of the C-I bonds, which can be sequentially functionalized using transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The fluorine substituent not only influences the regioselectivity of these reactions but also imparts specific electronic properties to the final material, such as a lower highest occupied molecular orbital (HOMO) energy level, which can be beneficial for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comuninsubria.it
For instance, the step-wise coupling of this compound with different arylboronic acids can lead to the formation of unsymmetrical terphenyls. These terphenyls can serve as the core for discotic liquid crystals or as monomers for soluble, conjugated polymers. The fluorine atom can enhance the thermal stability and influence the packing of the molecules in the solid state or liquid crystalline phase. unizar.esrsc.org
| Functional Material Type | Synthetic Strategy from this compound | Potential Properties and Applications |
|---|---|---|
| Conjugated Polymers | Sequential or one-pot polycondensation via Suzuki or Stille coupling with diboronic acids or distannanes. | Enhanced thermal stability, tunable electronic properties for use in OLEDs, OPVs, and organic field-effect transistors (OFETs). chemimpex.comep2-bayreuth.de |
| Discotic Liquid Crystals | Step-wise Suzuki coupling with substituted phenylboronic acids to create a multi-armed core. | Formation of columnar mesophases, potential for high charge carrier mobility, applications in sensors and molecular wires. unizar.es |
| Fluorinated Dendrimers | Use as a core molecule for divergent synthesis, with iterative coupling reactions at the iodine positions. | Unique host-guest properties, potential for drug delivery systems and catalysis. |
Advanced Synthetic Strategies for Unique Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a versatile starting material for the construction of novel, fluorine-containing heterocyclic systems. The two iodine atoms can act as handles for intramolecular or intermolecular cyclization reactions.
One common strategy involves a double Sonogashira coupling with a bifunctional coupling partner, followed by a cyclization cascade. For example, reaction with a terminal diamine-dialkyne could lead to the formation of complex, fused heterocyclic structures. The fluorine atom in the final product can be advantageous for modulating pharmacokinetic properties in drug candidates, such as metabolic stability and binding affinity.
Another approach is the use of palladium- or copper-catalyzed annulation reactions. By carefully choosing the reaction partners and conditions, it is possible to construct a variety of five-, six-, or seven-membered rings fused to the fluorinated benzene (B151609) core. For instance, reaction with 1,3-dicarbonyl compounds in the presence of a suitable catalyst could lead to the formation of fluorinated coumarin (B35378) or quinolinone analogues. nih.govresearchgate.net
| Heterocyclic System | Synthetic Approach from this compound | Potential Significance |
|---|---|---|
| Fluorinated Dibenzofurans | Intramolecular Ullmann-type coupling of a di-phenolic precursor synthesized from this compound. | Core structures in organic electronics and pharmaceuticals. |
| Fused Thiophene Heterocycles | Palladium-catalyzed coupling with dithiol-containing reagents followed by intramolecular cyclization. | Building blocks for organic semiconductors. mdpi.com |
| Benzodiazepine Analogues | Sequential Buchwald-Hartwig amination with a diamine followed by intramolecular cyclization. | Scaffolds with potential biological activity. |
Regioselective and Chemoselective Applications in Complex Molecule Synthesis
The presence of three distinct substituents on the benzene ring of this compound allows for a high degree of control over the selectivity of subsequent transformations.
Control of Selectivity through Electronic and Steric Directing Groups
The regioselectivity of reactions involving this compound is governed by a combination of electronic and steric effects. The fluorine atom is a strongly electron-withdrawing group via induction (-I effect) but a weak π-donor through resonance (+M effect). wikipedia.orglibretexts.org This makes the ortho and meta positions electron-deficient. The iodine atoms are also electron-withdrawing, albeit less so than fluorine, and are excellent leaving groups in cross-coupling reactions.
In transition-metal-catalyzed cross-coupling reactions, the C-I bonds are significantly more reactive than C-Br or C-Cl bonds. Within this compound, the two C-I bonds are inequivalent. The C-I bond at the 3-position is ortho to the fluorine atom and is also more sterically hindered than the C-I bond at the 1-position. In many palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, the reaction is expected to occur preferentially at the less sterically hindered and electronically more favorable position. researchgate.netrsc.org
Furthermore, directed ortho-metalation (DoM) can be used to achieve regioselective functionalization. While the fluorine atom itself is a weak directing group for DoM, the introduction of a stronger directing group at one of the iodine positions can allow for selective deprotonation and subsequent reaction at a specific site on the ring. baranlab.orgresearchgate.net
| Reaction Type | Predicted Regioselectivity | Governing Factors |
|---|---|---|
| Suzuki-Miyaura Coupling (1 equivalent of boronic acid) | Preferential reaction at the C-1 iodo position. | Less steric hindrance at the C-1 position compared to the C-3 position which is flanked by two substituents. researchgate.net |
| Sonogashira Coupling | Likely preferential reaction at the C-1 iodo position. | Steric accessibility is a key factor in the oxidative addition step. rsc.org |
| Directed ortho-Metalation (with a directing group at C1) | Metalation at the C-6 position. | The directing group will control the site of deprotonation. baranlab.org |
| Electrophilic Aromatic Substitution | Complex, but substitution is generally disfavored due to the deactivating nature of the halogens. If forced, the position would be influenced by the combined directing effects. | Strong deactivation by both fluorine and iodine. wikipedia.org |
Enantioselective and Diastereoselective Transformations Leveraging this compound
The application of this compound in enantioselective and diastereoselective synthesis is a more nascent area of research. However, the unique substitution pattern of this molecule provides a platform for the development of novel asymmetric transformations.
One potential strategy involves the desymmetrization of a C2-symmetric molecule derived from this compound. For example, a double Stille or Suzuki coupling could be used to introduce two identical prochiral groups at the 1- and 3-positions. A subsequent enantioselective reaction, such as a cyclization or an addition reaction, catalyzed by a chiral transition-metal complex, could then differentiate between these two groups, leading to a product with high enantiomeric excess.
Another possibility lies in using a chiral ligand to control the regioselectivity of a reaction on an unsymmetrically disubstituted derivative of this compound, thereby creating a chiral center. For instance, if one of the iodine atoms is replaced with a different functional group, a chiral palladium catalyst could potentially differentiate between the remaining C-I bond and another reactive site on the molecule in a cross-coupling reaction.
While specific, documented examples are limited, the principles of asymmetric catalysis suggest that this compound and its derivatives hold promise for the synthesis of complex, enantioenriched molecules. mdpi.comfrontiersin.orgbeilstein-journals.org
| Asymmetric Transformation | Hypothetical Approach | Potential Outcome |
|---|---|---|
| Enantioselective Desymmetrization | A C2-symmetric di-alkenyl derivative of this compound undergoes an intramolecular Pauson-Khand reaction with a chiral catalyst. | Formation of a single enantiomer of a complex, polycyclic ketone. |
| Diastereoselective Addition | A derivative of this compound containing a chiral auxiliary is reacted with a nucleophile. | The chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer preferentially. |
| Kinetic Resolution | A racemic mixture of a chiral derivative of this compound is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer. | Separation of the enantiomers, providing access to enantioenriched material. |
Future Directions and Emerging Research Avenues for 1,3 Diiodo 2 Fluorobenzene Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. For polyhalogenated aromatic compounds like 1,3-diiodo-2-fluorobenzene, future research will prioritize the development of more sustainable and atom-economical synthetic methodologies.
Current synthetic approaches often involve multi-step procedures with the potential for significant waste generation. Future strategies will likely focus on:
Direct C-H Iodination: Developing catalytic systems for the direct and regioselective iodination of 2-fluorobenzene would represent a significant advancement in atom economy, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for halogenation reactions. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage and energy consumption.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Iodination | Higher atom economy, fewer synthetic steps. | Development of highly regioselective catalysts. |
| Flow Chemistry | Improved safety, scalability, and efficiency. | Optimization of reactor design and reaction conditions. |
| Recyclable Catalysts | Reduced waste, lower cost. | Design of robust heterogeneous or easily separable homogeneous catalysts. |
Exploration of Novel Reactivity Modes and Unprecedented Catalytic Systems
The two iodine atoms in this compound offer multiple sites for functionalization through various cross-coupling reactions. However, there remains significant scope for exploring novel reactivity modes and developing unprecedented catalytic systems to exploit the unique electronic properties of this molecule.
Future research is anticipated in the following areas:
Orthogonal Functionalization: Developing catalytic systems that can selectively functionalize one C-I bond in the presence of the other, as well as the C-F and C-H bonds, will enable the streamlined synthesis of highly complex and diverse molecular architectures. This could involve the use of catalysts with high steric and electronic discrimination.
C-H Activation/Functionalization: The C-H bonds on the this compound ring are potential sites for direct functionalization. Research into transition-metal-catalyzed C-H activation will open new avenues for derivatization, allowing for the introduction of a wide range of functional groups without the need for pre-installed directing groups. nih.govbeilstein-journals.orgmdpi.com
Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reaction pathways for this compound, such as radical-mediated transformations that are complementary to traditional transition-metal-catalyzed reactions. This approach offers mild reaction conditions and unique reactivity profiles.
| Reactivity Mode | Potential Outcome | Enabling Technology |
| Orthogonal Functionalization | Step-wise and selective introduction of different functional groups. | Highly selective catalyst systems (e.g., based on palladium, copper, or nickel). |
| C-H Activation | Direct derivatization of the aromatic ring. | Transition-metal catalysis (e.g., rhodium, iridium). nih.govbeilstein-journals.orgmdpi.com |
| Photoredox Catalysis | Novel radical-based transformations. | Visible-light photocatalysts and appropriate light sources. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, advanced computational modeling will play a crucial role in guiding future experimental work.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of known and novel reactions involving this compound. This understanding can be used to optimize reaction conditions and to design more efficient catalysts.
Prediction of Regioselectivity: Computational models can predict the most likely sites of reaction on the this compound molecule under different catalytic conditions. This predictive capability can save significant experimental effort by focusing on the most promising reaction pathways.
In Silico Catalyst Design: Computational screening of potential catalysts for specific transformations of this compound can accelerate the discovery of new and more effective catalytic systems. This approach allows for the rational design of ligands and metal centers with desired electronic and steric properties.
Integration into Supramolecular Chemistry and Advanced Materials Science Platforms
The presence of two iodine atoms makes this compound an excellent candidate for use as a building block in supramolecular chemistry and materials science, primarily through the formation of halogen bonds.
Emerging research is expected to focus on:
Crystal Engineering: The directional and tunable nature of halogen bonding can be exploited to design and synthesize co-crystals of this compound with other molecules, leading to materials with tailored solid-state structures and properties.
Liquid Crystals: The rigid, anisotropic structure of this compound derivatives makes them promising candidates for the design of novel liquid crystalline materials. By incorporating this unit into larger molecular scaffolds, it may be possible to create materials with unique mesophase behavior and electro-optical properties.
Q & A
Q. Critical factors :
- Temperature control : Excessive heat promotes decomposition or poly-iodination.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Q. Basic
- ¹H/¹³C NMR :
- Fluorine coupling splits signals: The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for ortho protons).
- Iodine’s heavy atom effect broadens peaks, complicating resolution but confirming substitution positions.
- 19F NMR : A singlet near -110 ppm confirms the fluorine environment .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 360 (C₆H₂F₂I₂) with fragmentation patterns indicating iodine loss (e.g., [M-I]+ at m/z 233) .
Advanced Tip : Isotopic patterns from iodine (e.g., ¹²⁷I and ¹²⁹I) in high-resolution MS distinguish between mono- and di-iodinated byproducts .
In cross-coupling reactions, how do iodine and fluorine substituents influence reactivity and regioselectivity?
Q. Advanced
- Electronic effects :
- Fluorine is electron-withdrawing, activating the ring for nucleophilic substitution at iodine sites.
- Iodine’s polarizability stabilizes transition states in Suzuki or Ullmann couplings, enhancing reactivity compared to bromo/chloro analogs.
- Steric effects :
- Bulky iodine atoms may hinder coupling at adjacent positions, favoring para-substitution in Pd-mediated reactions.
Case Study : In Heck reactions, fluorine’s directing effect can override iodine’s steric bulk, leading to preferential coupling at the iodine-free position .
How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Advanced
Contradictions often arise from subtle experimental variables:
- Reaction conditions : Trace moisture or oxygen can deactivate catalysts (e.g., Pd(0)), leading to inconsistent yields. Use rigorous drying protocols and inert atmospheres .
- Substrate purity : Residual solvents (e.g., DMF) may complex with iodine, altering reactivity. Validate purity via elemental analysis .
- Data transparency : Follow open-data practices (e.g., depositing raw spectra in repositories) to enable cross-validation .
Example : Discrepancies in Suzuki coupling yields may stem from varying Pd catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂). Systematic replication with controlled variables is critical .
What strategies mitigate decomposition or side reactions during storage or reactions of this compound?
Q. Advanced
- Storage : Store under argon at -20°C in amber vials to prevent photodeiodination.
- Reaction additives : Stabilize iodine centers with silver salts (e.g., Ag₂O) to suppress radical pathways .
- Kinetic vs. thermodynamic control : Lower temperatures favor mono-substitution in stepwise reactions, avoiding poly-iodination .
Safety Note : Decomposition releases toxic HI fumes. Use fume hoods and HI scavengers (e.g., CaCO₃) .
What role does this compound serve in synthesizing complex aromatic compounds or pharmaceuticals?
Q. Application-Focused
- Pharmaceutical intermediates : Acts as a precursor for fluorinated kinase inhibitors or iodine-labeled PET tracers.
- Ligand synthesis : Diiodo-fluorobenzene derivatives form chelating agents for transition metals (e.g., Cu, Pd) in catalysis .
- Material science : Used in liquid crystals or OLEDs due to fluorine’s electron-deficient properties and iodine’s heavy atom effect .
Example : Coupling with boronic acids yields biaryl structures common in antiviral drugs (e.g., rilpivirine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
